molecular formula C12H12ClN3O3S B14154390 2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide CAS No. 130240-03-8

2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B14154390
CAS No.: 130240-03-8
M. Wt: 313.76 g/mol
InChI Key: CXFFWPVMHWZQIZ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring and a methoxy-methylpyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methoxy-6-methylpyrimidin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, thereby inhibiting its activity. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX makes it particularly valuable in cancer research .

Properties

CAS No.

130240-03-8

Molecular Formula

C12H12ClN3O3S

Molecular Weight

313.76 g/mol

IUPAC Name

2-chloro-N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H12ClN3O3S/c1-8-7-11(19-2)15-12(14-8)16-20(17,18)10-6-4-3-5-9(10)13/h3-7H,1-2H3,(H,14,15,16)

InChI Key

CXFFWPVMHWZQIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2Cl)OC

solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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